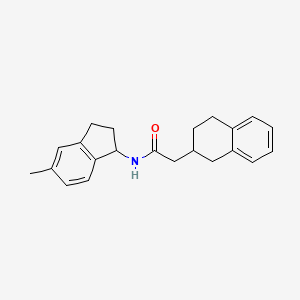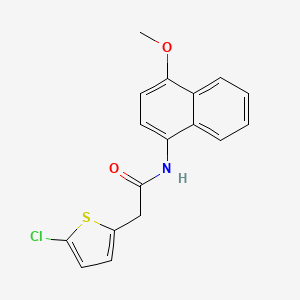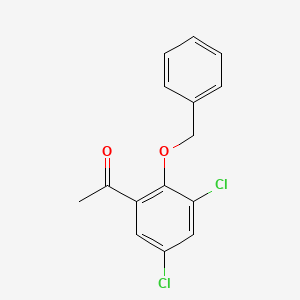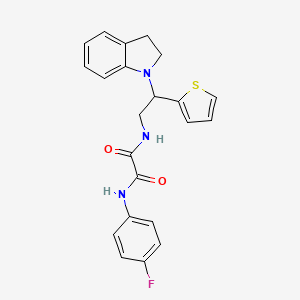![molecular formula C22H22ClN3O4S B2778326 N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-77-2](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on quinazoline derivatives often focuses on their synthesis and chemical reactivity. For instance, studies on the reactions of anthranilamide with isocyanates demonstrate the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, highlighting the versatility of quinazoline chemistry in generating various biologically active molecules (Chern et al., 1988).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial properties. Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).
Anti-Inflammatory and Cytotoxic Effects
Some derivatives are investigated for their anti-inflammatory and cytotoxic effects, indicating their potential in treating inflammation and cancer. Al-Salahi et al. (2013) evaluated the cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines, identifying compounds with promising therapeutic effects (Al-Salahi et al., 2013).
Drug Design and Biological Activity
Quinazoline derivatives are also significant in drug design, particularly as enzyme inhibitors and receptor antagonists. For example, research into farnesyl protein transferase inhibitors has led to the development of potent agents for in vivo inhibition, showcasing the role of quinazoline derivatives in targeting specific proteins involved in disease processes (Angibaud et al., 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 2-chlorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine. This intermediate is then reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline", "hexanoyl chloride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dichloromethane with triethylamine as a base to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine.", "Step 2: 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine is reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline in ethanol to form N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS番号 |
688053-77-2 |
製品名 |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
分子式 |
C22H22ClN3O4S |
分子量 |
459.95 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H22ClN3O4S/c23-16-7-4-3-6-14(16)12-24-20(27)8-2-1-5-9-26-21(28)15-10-18-19(30-13-29-18)11-17(15)25-22(26)31/h3-4,6-7,10-11H,1-2,5,8-9,12-13H2,(H,24,27)(H,25,31) |
InChIキー |
CRCXLQSIYYFYSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)
![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)

![2-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2778252.png)


![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)


![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
